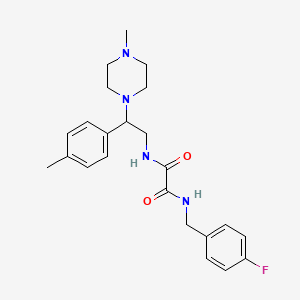

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O2/c1-17-3-7-19(8-4-17)21(28-13-11-27(2)12-14-28)16-26-23(30)22(29)25-15-18-5-9-20(24)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZLQQQMMSJAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction involving 4-fluorobenzyl chloride and a suitable nucleophile.

Preparation of the Methylpiperazinyl Intermediate: The next step involves the synthesis of the 4-methylpiperazinyl intermediate, which can be achieved through the reaction of piperazine with methyl iodide.

Coupling Reaction: The final step involves the coupling of the fluorobenzyl intermediate with the methylpiperazinyl intermediate in the presence of an oxalamide linker. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Target Compound :

- The 4-methylpiperazine moiety may enhance solubility or confer unique pharmacokinetic properties compared to pyridinylethyl groups.

Pharmaceutical and Biochemical Analogues

- BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): Application: CD4-mimetic compound with antiviral activity . Structure: Chlorofluorophenyl and complex indenyl groups.

Compound 1c (N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide) :

Comparison with Target Compound :

- The target compound lacks the trifluoromethyl or guanidinomethyl groups seen in these analogs, suggesting divergent biological targets.

- The methylpiperazine group may interact with cationic binding pockets in enzymes or receptors, similar to guanidine moieties in BNM-III-170.

Halogen-Substituted Oxalamides

Compounds 19–23 from feature halogenated phenyl groups (e.g., bromo, chloro, fluoro) and methoxyphenethyl chains:

| Compound | Substituents (N1/N2) | Yield (%) | ESI-MS [M+H]+ |

|---|---|---|---|

| 19 | 2-Bromophenyl / 4-methoxyphenethyl | 30 | 376.9 |

| 20 | 3-Chlorophenyl / 4-methoxyphenethyl | 33 | 333.1 |

| 23 | 3-Chloro-5-fluorophenyl / 4-methoxyphenethyl | 33 | 363.1 |

Comparison with Target Compound :

- The target compound’s 4-fluorobenzyl group differs from these halogenated phenyls, which are typically meta- or para-substituted.

- Higher yields in analogs with ethoxy or methoxy groups (e.g., Compound 21: 83% yield) suggest that electron-donating groups improve synthesis efficiency .

Toxicological and Metabolic Profiles

- Safety Margins: S336 and analogs have NOELs of 100 mg/kg bw/day, with safety margins >33 million for flavoring use . The target compound’s fluorine substituent may alter metabolic pathways (e.g., oxidative defluorination vs. methoxy group demethylation).

CYP Inhibition :

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features a complex structure characterized by a fluorobenzyl group, a piperazine moiety, and an oxalamide functional group, which contribute to its pharmacological properties.

- Molecular Formula : C19H25FN4O2

- Molecular Weight : 398.5 g/mol

- IUPAC Name : N1-(4-fluorophenyl)methyl-N'-(4-methylpiperazin-1-yl)oxamide

This compound has shown significant activity as a modulator of protein kinase enzymatic activity. It is particularly effective in inhibiting specific kinase receptors associated with various diseases, especially cancers. The modulation of kinases such as c-Met and KDR is crucial as these pathways are often implicated in tumorigenesis and cellular proliferation.

In Vitro Studies

Research indicates that this compound exhibits the following biological activities:

- Cell Proliferation Inhibition : The compound has been demonstrated to inhibit the proliferation of cancer cell lines, suggesting its potential as an anti-cancer agent.

- Cell Migration Modulation : It also affects cellular migration, which is a critical factor in cancer metastasis.

In Vivo Studies

Preliminary animal studies have indicated that this compound may reduce tumor growth and metastasis in models of cancer, highlighting its therapeutic potential. Further studies are required to elucidate the exact mechanisms and pathways involved.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | C19H25ClN4O2 | Chlorine substituent instead of fluorine |

| N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | C19H25FN4O2 | Contains thiophene ring |

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds, potentially improving efficacy in therapeutic applications due to increased lipophilicity and receptor binding affinity.

Study 1: Inhibition of c-Met Kinase Activity

In a controlled study, this compound was tested against c-Met kinase. The results indicated a significant reduction in kinase activity, correlating with decreased cell proliferation in treated cancer cell lines.

Study 2: Modulation of KDR Pathway

Another study focused on the KDR pathway, where the compound effectively inhibited the receptor's activation, leading to reduced angiogenesis in tumor models. This suggests that targeting KDR may be a viable strategy for therapeutic intervention in cancers characterized by excessive vascular growth.

Q & A

Q. What are the recommended synthetic protocols for preparing oxalamide derivatives like N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide?

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Spectroscopy : (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3 ppm) and (carbonyl signals at δ 165–170 ppm).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. What strategies are effective for optimizing Structure-Activity Relationships (SAR) in oxalamide derivatives?

- Methodological Answer :

-

Substituent Variation : Systematically modify the benzyl (e.g., 4-fluoro vs. 4-chloro) and piperazine (e.g., 4-methyl vs. 4-ethyl) groups.

-

Biological Assays : Test inhibitory activity (e.g., IC) against target enzymes (e.g., soluble epoxide hydrolase or cytochrome P450 isoforms) using fluorometric assays.

-

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites .

- Example SAR Findings :

| Substituent on Benzyl | Piperazine Group | IC (nM) |

|---|---|---|

| 4-Fluoro | 4-Methyl | 12.5 |

| 4-Chloro | 4-Methyl | 18.7 |

Q. How can crystallographic data resolve contradictions in structural predictions for this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. Key steps:

Grow crystals via vapor diffusion (e.g., dichloromethane/methanol).

Collect data at 100 K using a synchrotron or in-house diffractometer.

Refine structures with SHELXL, ensuring R-factor < 5%. Compare bond lengths/angles (e.g., C-N piperazine bonds ~1.45 Å) to DFT-optimized models .

Q. What methodologies address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., IC, Ki) and apply statistical tools (e.g., ANOVA) to identify outliers.

- Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors for enzyme assays) and ensure consistent buffer conditions (pH, ionic strength) .

Analytical and Safety Considerations

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation.

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid dust generation; use solvent-wet powder for transfers.

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Q. How can researchers mitigate risks when scaling up synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry for exothermic steps (e.g., oxalyl chloride activation) to improve safety and yield.

- Waste Management : Neutralize acidic byproducts (e.g., HCl gas) with NaOH scrubbers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.